molecular formula C7H8BrNO B1269708 2-Bromo-5-methoxyaniline CAS No. 59557-92-5

2-Bromo-5-methoxyaniline

Cat. No.: B1269708
CAS No.: 59557-92-5
M. Wt: 202.05 g/mol
InChI Key: PRQDMSJEMCRFMI-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxyaniline is an organic compound with the molecular formula C7H8BrNO. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by bromine and methoxy groups at the 2 and 5 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-bromo-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQDMSJEMCRFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355171
Record name 2-bromo-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59557-92-5
Record name 2-Bromo-5-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59557-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 5-Methoxyaniline

The direct bromination of 5-methoxyaniline represents the most straightforward route to 2-bromo-5-methoxyaniline. While specific protocols for this compound are scarce, analogous bromination strategies for methoxy-substituted anilines provide a framework.

Reaction Conditions and Reagents

  • Brominating Agents : Bromine (Br₂), N-bromosuccinimide (NBS), or dibromohydantoin are commonly employed.
  • Solvents : Halogenated hydrocarbons (e.g., dichloromethane, chloroform) enhance solubility and regioselectivity.
  • Catalysts : Red phosphorus and potassium bromide cocatalysts improve reaction efficiency.
  • Temperature : Reactions typically proceed at 25–30°C to balance kinetics and selectivity.
Example Protocol (Hypothetical Adaptation from Patent CN112250562A):
  • Dissolve 5-methoxyaniline (0.1 mol) in chloroform (70 g).
  • Add concentrated sulfuric acid (30 mL), potassium bromate (0.01 mol), and red phosphorus (0.012 mol).
  • Introduce N-bromosuccinimide (0.12 mol) at 25°C, maintaining the temperature at 25–30°C for 3 hours.
  • Quench with ice water, recover the solvent, and recrystallize with methanol.

Expected Yield : ~90–93% (extrapolated from benzoic acid analog).

Multi-Step Synthesis via Nitro Intermediate

A two-step approach involving nitration followed by bromination and reduction offers improved regiocontrol.

Step 1: Nitration of 3-Methoxyaniline

  • Reagents : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄).
  • Conditions : 0–5°C to prevent over-nitration.
  • Product : 3-Methoxy-4-nitroaniline.

Step 2: Bromination and Reduction

  • Bromination : Treat 3-methoxy-4-nitroaniline with bromine in acetic acid at 50°C.
  • Reduction : Use hydrogen gas (H₂) with a palladium catalyst to reduce the nitro group to an amine.

Advantages :

  • Higher purity due to intermediate isolation.
  • Flexibility in adjusting bromine position via nitration directing effects.

Industrial-Scale Production Considerations

Industrial methods prioritize cost-effectiveness and scalability.

Key Parameters:

Parameter Optimal Condition Impact on Yield/Purity
Solvent Dichloromethane Enhances reactant solubility
Brominating Agent Dibromohydantoin High atom economy
Catalyst System Red phosphorus + KBr Accelerates reaction rate
Temperature 25–30°C Minimizes side reactions

Case Study : A scaled-up adaptation of the benzoic acid bromination method could achieve batch yields >90% with 99% purity through recrystallization in methanol.

Comparative Analysis of Methods

Method 1 vs. Method 2:

  • Direct Bromination : Faster and fewer steps but risks over-bromination.
  • Nitration-Reduction : Better regiocontrol but higher operational complexity.

Industrial vs. Laboratory Synthesis:

Factor Industrial Approach Laboratory Approach
Catalyst Cost Low (bulk red phosphorus) High (NBS)
Solvent Recovery Full recycling Partial recycling
Reaction Time 3–5 hours 6–8 hours

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxyaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amino group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used for oxidation.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized compounds.

Scientific Research Applications

Organic Synthesis

2-Bromo-5-methoxyaniline is widely used as an intermediate in the synthesis of various complex organic molecules. It plays a crucial role in producing pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitutions and other chemical transformations.

Pharmaceutical Research

The compound has been explored for its potential therapeutic properties:

  • Enzyme Inhibitors: It is investigated as a precursor for developing inhibitors targeting various enzymes, including those involved in cancer pathways.
  • Drug Development: Studies have shown its potential in synthesizing compounds that exhibit anti-cancer activity and other pharmacological effects.

Biological Studies

Research indicates that this compound may interact with biological targets:

  • Cytotoxicity Assessments: In vitro studies have demonstrated significant cytotoxic effects on cancer cell lines at higher concentrations.
Concentration (µM)Cell Viability (%)
0100
1090
5060
10030

Industrial Applications

The compound is also utilized in the production of dyes and pigments due to its chemical reactivity and stability under various conditions. Its derivatives are important in creating colorants for textiles and plastics.

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of varying concentrations of this compound on Hep-G2 cells over a period of 24 hours. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as an anti-cancer agent.

Case Study 2: Kinase Inhibition

Another study focused on the inhibitory effects of this compound on anaplastic lymphoma kinase (ALK). It was found that the compound could serve as a scaffold for developing more potent ALK inhibitors, highlighting its relevance in targeted cancer therapies.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxyaniline depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved can vary, but they often include key enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methoxyaniline
  • 2-Bromo-5-fluoroaniline
  • 2-Bromo-5-chloroaniline

Comparison

2-Bromo-5-methoxyaniline is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity. For instance, the methoxy group can influence the compound’s solubility and interaction with biological targets, making it a valuable intermediate in various synthetic and research applications.

Biological Activity

2-Bromo-5-methoxyaniline (C7H8BrNO) is an organic compound classified as a brominated aniline derivative. It has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in cancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H8BrNO
  • Molecular Weight : 202.05 g/mol
  • CAS Number : 59557-92-5

Biological Activity Overview

This compound exhibits various biological activities, primarily through its interactions with enzymes and cellular pathways. Notably, it has been identified as a CYP1A2 inhibitor , which plays a significant role in drug metabolism and the activation of pro-carcinogens .

Enzyme Inhibition

The compound's inhibition of CYP1A2 suggests potential implications for drug-drug interactions and metabolic processes. The inhibition profile indicates that while it does not inhibit several other CYP enzymes (CYP2C19, CYP2C9, CYP2D6, CYP3A4), its selectivity may be beneficial for targeted therapeutic applications .

The primary mechanisms by which this compound exerts its biological effects include:

  • Enzyme Binding : It likely binds to the active sites of specific enzymes, thereby inhibiting their function. This is particularly relevant for kinases involved in cell signaling pathways.
  • Cellular Signaling Modulation : The compound can influence cellular processes such as proliferation and apoptosis by modulating kinase activity .

Research Findings

Several studies have explored the biological activity of this compound, particularly in relation to cancer cell lines.

Case Study: Anticancer Activity

A study evaluating various derivatives based on similar scaffolds found that compounds with brominated anilines exhibited significant anticancer properties against breast (MCF-7) and lung (A549) cancer cell lines. The findings indicated IC50 values that highlight the effectiveness of these compounds in inhibiting cancer cell growth:

CompoundCell LineIC50 (µM)
This compoundMCF-712.20 ± 1.54
Other derivativesMCF-7Variable (up to 7.17 ± 0.94)

The results suggest that modifications to the aniline structure can enhance anticancer potency, emphasizing the importance of structural optimization in drug design .

Toxicological Profile

While exploring the biological activity, it is crucial to consider the compound's toxicity. Research indicates that at higher doses, this compound can induce hepatotoxicity and nephrotoxicity in animal models. This necessitates careful dosage considerations when developing therapeutic applications.

Q & A

Q. What are the established synthetic routes for preparing 2-Bromo-5-methoxyaniline, and how do reaction conditions influence yield?

this compound is synthesized via cyclization reactions. For example, it can be cyclized with malonic acid using phosphorus oxychloride (POCl₃) as both a solvent and catalyst to form 5-methoxyquinoline derivatives. Key parameters include temperature control (reflux conditions), stoichiometric ratios of reactants, and catalyst concentration. POCl₃ facilitates the formation of intermediates like 8-bromo-2,4-dichloro-5-methoxyquinoline, which are critical for subsequent functionalization . Yield optimization requires careful purification steps, such as column chromatography or recrystallization, to isolate the product from byproducts like unreacted aniline or halogenated impurities.

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy and bromo groups) and aromatic proton environments.
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>97% as per commercial standards) and detects trace impurities .
  • Mass Spectrometry (MS): Validates molecular weight (202.04 g/mol) and fragmentation patterns.
  • Melting Point Analysis: Verifies consistency with literature values (if available) to rule out polymorphic variations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of POCl₃ during cyclization reactions?

Discrepancies in POCl₃ efficacy may arise from moisture sensitivity, solvent polarity, or competing side reactions (e.g., hydrolysis). To address this:

  • Conduct kinetic studies under inert atmospheres (e.g., argon) to minimize moisture interference.
  • Compare reaction outcomes in alternative solvents (e.g., dichloromethane vs. THF) to assess solvent effects on intermediate stability.
  • Use in-situ monitoring (e.g., TLC or FTIR) to track intermediate formation and optimize catalyst loading .

Q. What strategies enable regioselective functionalization of this compound for targeted drug discovery?

Regioselectivity is achieved through:

  • Directed ortho-Metalation: Use of strong bases (e.g., LDA) to deprotonate specific positions, followed by electrophilic quenching.
  • Cross-Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at the bromine site, leveraging palladium catalysts .
  • Protection/Deprotection: Temporary protection of the amine group with Boc or acetyl to prevent undesired side reactions during functionalization .

Q. How should researchers approach contradictory data in reaction yields when scaling up synthesis?

  • Statistical Design of Experiments (DoE): Systematically vary parameters (temperature, catalyst loading, stirring rate) to identify critical factors affecting yield.
  • Scale-Down Experiments: Replicate large-scale conditions in small batches to isolate issues like heat transfer limitations or mixing inefficiencies.
  • Byproduct Analysis: Use LC-MS or GC-MS to characterize impurities and adjust purification protocols .

Methodological and Application-Focused Questions

Q. What role does this compound play in developing epigenetic inhibitors?

It serves as a precursor for EZH2 inhibitors (e.g., BIX-01294), where the bromine atom enables halogen bonding with target enzymes. The methoxy group enhances solubility and bioavailability. Researchers modify the quinoline core through nucleophilic substitution at the 2- and 4-positions to optimize inhibitory activity .

Q. How do solvent choices impact the stability of this compound during storage?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound by reducing hydrolysis. Storage at 0–6°C in amber vials minimizes photodegradation and thermal decomposition .

Q. What mechanistic insights can be gained from studying side reactions in this compound derivatization?

Side reactions (e.g., demethylation or bromine displacement) reveal competing pathways. Isotopic labeling (e.g., ¹⁸O in methoxy groups) or computational modeling (DFT) can elucidate transition states and guide reaction optimization .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., NMR splitting patterns) for this compound derivatives?

  • Comparative Database Mining: Cross-reference with crystallographic data (e.g., CCDC entries) to validate proton environments.
  • Dynamic NMR Experiments: Variable-temperature NMR can resolve overlapping signals caused by conformational exchange .

Q. What are the challenges in scaling up palladium-catalyzed cross-coupling reactions involving this compound?

  • Catalyst Poisoning: Trace amines or moisture deactivate palladium catalysts. Pre-treatment of reagents with molecular sieves or ligand optimization (e.g., XPhos) mitigates this.
  • Product Isolation: Use of aqueous/organic biphasic systems simplifies extraction, while automated flash chromatography improves reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-methoxyaniline
Reactant of Route 2
2-Bromo-5-methoxyaniline

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